2-Chloro-5-methyl-3-nitrobenzenesulfonamide
Description
2-Chloro-5-methyl-3-nitrobenzenesulfonamide is a substituted benzene derivative featuring a sulfonamide functional group (-SO₂NH₂) at position 1, a chlorine atom at position 2, a methyl group at position 5, and a nitro group (-NO₂) at position 2. Sulfonamides are historically significant for their antimicrobial applications, and nitro/chloro substituents may enhance electron-withdrawing effects, influencing reactivity and binding interactions in pharmacological contexts .
Properties
Molecular Formula |
C7H7ClN2O4S |
|---|---|
Molecular Weight |
250.66 g/mol |
IUPAC Name |
2-chloro-5-methyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7ClN2O4S/c1-4-2-5(10(11)12)7(8)6(3-4)15(9,13)14/h2-3H,1H3,(H2,9,13,14) |
InChI Key |
PQMDQFNDBAAYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-3-nitrobenzenesulfonamide typically involves the nitration of 2-chloro-5-methylbenzenesulfonamide. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position relative to the sulfonamide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of substituted sulfonamides.
Reduction: Formation of 2-chloro-5-methyl-3-aminobenzenesulfonamide.
Oxidation: Formation of 2-chloro-5-carboxy-3-nitrobenzenesulfonamide.
Scientific Research Applications
2-Chloro-5-methyl-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-chloro-5-methyl-3-nitrobenzenesulfonamide with analogs differing in substituent placement, functional groups, or core scaffolds.
2-Methyl-5-nitrobenzenesulfonamide
- Structural Difference : Lacks the chlorine substituent at position 2.
- Synthesis: Prepared via ammonolysis of 2-methyl-5-nitrobenzenesulfonyl chloride with ammonium carbonate .
- Properties :
- Impact of Chlorine Absence: The methyl group at position 2 (vs.
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide
- Structural Difference : Replaces the benzene ring with a benzo[b]thiophene scaffold.
- Properties: The sulfur atom in the thiophene ring increases aromaticity and may enhance metabolic stability compared to benzene derivatives . No direct activity data reported, but benzothiophene sulfonamides are explored in oncology and inflammation due to improved pharmacokinetics .
2-Chloro-5-nitrobenzenesulfonyl Chloride
- Structural Difference : Sulfonyl chloride (-SO₂Cl) replaces sulfonamide (-SO₂NH₂).
- Applications : A precursor for synthesizing sulfonamides. The chloride group’s high reactivity makes it unsuitable for direct therapeutic use but critical in derivatization .
- Reactivity Comparison : The sulfonamide in the target compound offers hydrogen-bonding capability, enhancing solubility and target interaction versus the electrophilic sulfonyl chloride .
5-Chloro-N-cyclopropyl-2-nitrobenzamide
- Structural Difference : Replaces sulfonamide with a benzamide (-CONH₂) and adds a cyclopropyl group.
- Benzamide derivatives are studied for kinase inhibition, suggesting divergent biological targets compared to sulfonamides .
Tabulated Comparison of Key Features
Biological Activity
2-Chloro-5-methyl-3-nitrobenzenesulfonamide is a sulfonamide compound notable for its potential antimicrobial and anticancer properties. With the molecular formula C8H9ClN2O5S, it features a unique structure that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound consists of a benzene ring substituted with a chloro group, a methyl group, a nitro group, and a sulfonamide group. This specific arrangement contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H9ClN2O5S |
| Molecular Weight | 252.68 g/mol |
| Melting Point | 120-122 °C |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and metabolism, making it effective against various microbial strains.
Anticancer Activity
The compound also shows promising anticancer properties . Studies have demonstrated its ability to induce apoptosis in cancer cells by interfering with metabolic pathways. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cell death.
A study highlighted the compound's antiproliferative effects on several cancer cell lines, including HT-29 (colorectal cancer), M21 (melanoma), and MCF-7 (breast cancer). The results indicated that it blocked cell cycle progression at micromolar concentrations, suggesting its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group inhibits enzymes involved in folate metabolism.
- Induction of Apoptosis : The formation of reactive intermediates from the nitro group can lead to oxidative stress and subsequent apoptosis in cancer cells.
- Cell Cycle Arrest : The compound has been shown to disrupt normal cell cycle progression, leading to cell death.
Study on Antimicrobial Efficacy
In a study conducted on various bacterial strains, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate antimicrobial activity .
Study on Anticancer Effects
In vitro tests on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells, confirming its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
